molecular formula C10H14F3N3O B14203210 2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL CAS No. 869882-69-9

2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL

Cat. No.: B14203210
CAS No.: 869882-69-9
M. Wt: 249.23 g/mol
InChI Key: XJEBHFLUPXQCKP-UHFFFAOYSA-N
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Description

2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with diethylamino and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL typically involves the reaction of a pyrimidine derivative with diethylamine and a trifluoroethylating agent. One common method involves the use of methyl 2-(4-chlorophenyl)-2-(5-(dimethoxymethyl)-2-((2,2,2-trifluoro-ethyl)amino)pyrimidin-4-yl)acetate as a starting material. This compound is reacted with ammonium acetate and acetic acid in toluene at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as methionine adenosyltransferase (MAT2A), which plays a crucial role in cellular metabolism and proliferation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

869882-69-9

Molecular Formula

C10H14F3N3O

Molecular Weight

249.23 g/mol

IUPAC Name

2-(diethylamino)-5-(2,2,2-trifluoroethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H14F3N3O/c1-3-16(4-2)9-14-6-7(8(17)15-9)5-10(11,12)13/h6H,3-5H2,1-2H3,(H,14,15,17)

InChI Key

XJEBHFLUPXQCKP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C(=O)N1)CC(F)(F)F

Origin of Product

United States

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